molecular formula C12H21FN2O2 B12934185 tert-Butyl 5-amino-7-fluoro-2-azaspiro[3.4]octane-2-carboxylate

tert-Butyl 5-amino-7-fluoro-2-azaspiro[3.4]octane-2-carboxylate

Katalognummer: B12934185
Molekulargewicht: 244.31 g/mol
InChI-Schlüssel: HMCJDGQIPBQWQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 5-amino-7-fluoro-2-azaspiro[3.4]octane-2-carboxylate is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl group, an amino group, and a fluorine atom attached to a spirocyclic azaspiro[3.4]octane core. The compound’s distinct structure makes it an interesting subject for research in various scientific fields.

Vorbereitungsmethoden

The synthesis of tert-Butyl 5-amino-7-fluoro-2-azaspiro[34]octane-2-carboxylate typically involves multiple steps, starting from commercially available precursorsCommon reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .

Analyse Chemischer Reaktionen

tert-Butyl 5-amino-7-fluoro-2-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

tert-Butyl 5-amino-7-fluoro-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: The compound’s unique structure and functional groups make it a candidate for drug discovery and development, particularly in the fields of oncology and neurology.

    Industry: The compound is used in the development of new materials with specific properties, such as improved stability or reactivity

Wirkmechanismus

The mechanism of action of tert-Butyl 5-amino-7-fluoro-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 5-amino-7-fluoro-2-azaspiro[3.4]octane-2-carboxylate can be compared with other spirocyclic compounds, such as:

    tert-Butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate: Similar structure but lacks the fluorine substituent.

    tert-Butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate: Contains an oxygen atom in the spirocyclic core instead of a fluorine atom.

    tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate: Features an additional nitrogen atom in the spirocyclic core

The presence of the fluorine atom in this compound distinguishes it from these similar compounds, potentially enhancing its biological activity and stability.

Eigenschaften

Molekularformel

C12H21FN2O2

Molekulargewicht

244.31 g/mol

IUPAC-Name

tert-butyl 5-amino-7-fluoro-2-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C12H21FN2O2/c1-11(2,3)17-10(16)15-6-12(7-15)5-8(13)4-9(12)14/h8-9H,4-7,14H2,1-3H3

InChI-Schlüssel

HMCJDGQIPBQWQT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CC2N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.